H-Val-Leu-N(Ph(4-NO2))Arg-NH2
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Overview
Description
H-Val-Leu-N(Ph(4-NO2))Arg-NH2 is a synthetic peptide compound that consists of a sequence of amino acids: valine, leucine, and arginine, with a nitrophenyl group attached to the arginine residue
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of H-Val-Leu-N(Ph(4-NO2))Arg-NH2 typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The nitrophenyl group can be introduced through a specific coupling reaction with the arginine residue.
Solid-Phase Peptide Synthesis (SPPS):
Industrial Production Methods
Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers and large-scale purification systems are employed to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
H-Val-Leu-N(Ph(4-NO2))Arg-NH2 can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitrophenyl group can be reduced to an amino group using reducing agents like hydrogen gas over a palladium catalyst.
Substitution: The nitrophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with a palladium catalyst or metal hydrides like sodium borohydride.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
H-Val-Leu-N(Ph(4-NO2))Arg-NH2 has several applications in scientific research:
Chemistry: Used as a model compound for studying peptide synthesis and modification reactions.
Biology: Investigated for its potential role in protein-protein interactions and enzyme inhibition.
Medicine: Explored for its potential therapeutic applications, including as a drug delivery vehicle or as a bioactive peptide.
Industry: Utilized in the development of peptide-based materials and sensors.
Mechanism of Action
The mechanism of action of H-Val-Leu-N(Ph(4-NO2))Arg-NH2 involves its interaction with specific molecular targets, such as enzymes or receptors. The nitrophenyl group can act as a reactive site for covalent modification of target proteins, leading to changes in their activity or function. The peptide sequence can also facilitate binding to specific receptors or enzymes, modulating their activity through competitive or allosteric mechanisms.
Comparison with Similar Compounds
Similar Compounds
H-Val-pro-asn-leu-pro-gln-arg-phe-NH2:
Arg-Val-Leu-®-Phe-Glu-Ala-Nle-NH2: A peptide with a similar sequence but different functional groups, used in various research applications.
Uniqueness
H-Val-Leu-N(Ph(4-NO2))Arg-NH2 is unique due to the presence of the nitrophenyl group, which provides distinct chemical reactivity and potential for covalent modification of target proteins. This feature sets it apart from other peptides with similar sequences but lacking the nitrophenyl group.
Properties
Molecular Formula |
C23H38N8O5 |
---|---|
Molecular Weight |
506.6 g/mol |
IUPAC Name |
(2S)-N-[(2S)-1-amino-5-(diaminomethylideneamino)-1-oxopentan-2-yl]-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-4-methyl-N-(4-nitrophenyl)pentanamide |
InChI |
InChI=1S/C23H38N8O5/c1-13(2)12-17(29-21(33)19(24)14(3)4)22(34)30(15-7-9-16(10-8-15)31(35)36)18(20(25)32)6-5-11-28-23(26)27/h7-10,13-14,17-19H,5-6,11-12,24H2,1-4H3,(H2,25,32)(H,29,33)(H4,26,27,28)/t17-,18-,19-/m0/s1 |
InChI Key |
TVMZTTLWRJQMIM-FHWLQOOXSA-N |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)N(C1=CC=C(C=C1)[N+](=O)[O-])[C@@H](CCCN=C(N)N)C(=O)N)NC(=O)[C@H](C(C)C)N |
Canonical SMILES |
CC(C)CC(C(=O)N(C1=CC=C(C=C1)[N+](=O)[O-])C(CCCN=C(N)N)C(=O)N)NC(=O)C(C(C)C)N |
Origin of Product |
United States |
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